molecular formula C13H19N3O B6157565 N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide CAS No. 1513532-69-8

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide

Cat. No. B6157565
CAS RN: 1513532-69-8
M. Wt: 233.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide (MPPA) is a compound belonging to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and alcohols. MPPA has been widely studied for its biochemical and physiological effects in laboratory experiments and in vivo studies.

Scientific Research Applications

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been studied for its potential applications in a variety of scientific research areas, including but not limited to, neuroscience, pharmacology, toxicology, and biochemistry. In neuroscience, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been used to study the effects of glutamate receptor agonists and antagonists on neuronal activity. In pharmacology, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been studied for its potential as an anxiolytic drug and as a treatment for depression. In toxicology, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been studied for its potential as an antidote for organophosphate poisoning. In biochemistry, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been used to study the effects of protein kinase inhibitors on cell proliferation.

Mechanism of Action

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is thought to act as an agonist of the glutamate receptor, as well as a serotonin reuptake inhibitor. It is believed to increase levels of neurotransmitters in the brain, such as glutamate and serotonin, which are involved in the regulation of mood and emotion. It is also thought to act as an antagonist of the GABA receptor, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been found to have a variety of biochemical and physiological effects in laboratory experiments and in vivo studies. In laboratory experiments, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide has been found to increase levels of glutamate and serotonin in the brain, as well as to inhibit the activity of protein kinases. In vivo studies, it has been found to reduce anxiety and depression-like behaviors in rodents. It has also been found to reduce the negative behavioral effects of stress and to improve learning and memory in rodents.

Advantages and Limitations for Lab Experiments

The use of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and has been found to have a variety of biochemical and physiological effects in laboratory experiments. However, there are also several limitations to its use in laboratory experiments. It is not always easy to obtain in large quantities, and its effects are not always consistent across different experiments.

Future Directions

The potential future directions for N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide research include further exploration of its effects on anxiety and depression-like behaviors, as well as its potential use as an antidote for organophosphate poisoning. Additionally, further research could be conducted on its effects on learning and memory, as well as its potential as an anxiolytic drug. Finally, further research could be conducted on its effects on protein kinase activity and its potential use as a treatment for neurological disorders.

Synthesis Methods

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is synthesized through a condensation reaction between N-methyl-2-phenylacetamide and 1-methylpiperazine. This reaction is catalyzed by an acid and takes place at temperatures ranging from 80-120°C. The reaction typically takes 1-2 hours to complete and yields a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide involves the reaction of N-methyl-2-phenyl-2-chloroacetamide with piperazine in the presence of a base.", "Starting Materials": [ "N-methyl-2-phenyl-2-chloroacetamide", "Piperazine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add N-methyl-2-phenyl-2-chloroacetamide to a solution of piperazine in a suitable solvent", "Add base to the reaction mixture to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1513532-69-8

Product Name

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide

Molecular Formula

C13H19N3O

Molecular Weight

233.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.